Cas no 1409431-63-5 (2-(4-chloro-3-fluorophenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid)

2-(4-Chloro-3-fluorophenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid is a fluorinated pyrrolidine derivative with potential applications in pharmaceutical and agrochemical research. Its structure features a chloro-fluorophenyl group and a carboxylic acid moiety, offering versatility as an intermediate in synthetic chemistry. The compound's rigid pyrrolidinone core enhances stability, while the electron-withdrawing substituents may influence reactivity in coupling or derivatization reactions. Its well-defined molecular architecture makes it suitable for structure-activity relationship studies, particularly in drug discovery targeting enzyme inhibition or receptor modulation. The presence of both chloro and fluoro substituents can improve metabolic stability and bioavailability in lead optimization. This compound is typically handled under standard laboratory conditions, with purity verified by analytical techniques such as HPLC or NMR.
2-(4-chloro-3-fluorophenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid structure
1409431-63-5 structure
Product name:2-(4-chloro-3-fluorophenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid
CAS No:1409431-63-5
MF:C12H11ClFNO3
Molecular Weight:271.672045946121
CID:4597395
PubChem ID:64065321

2-(4-chloro-3-fluorophenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 2-(4-chloro-3-fluorophenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid
    • 3-Pyrrolidinecarboxylic acid, 2-(4-chloro-3-fluorophenyl)-1-methyl-5-oxo-
    • インチ: 1S/C12H11ClFNO3/c1-15-10(16)5-7(12(17)18)11(15)6-2-3-8(13)9(14)4-6/h2-4,7,11H,5H2,1H3,(H,17,18)
    • InChIKey: GQIGTTZARNEUHS-UHFFFAOYSA-N
    • SMILES: N1(C)C(=O)CC(C(O)=O)C1C1=CC=C(Cl)C(F)=C1

じっけんとくせい

  • 密度みつど: 1.4±0.1 g/cm3
  • Boiling Point: 470.3±45.0 °C at 760 mmHg
  • フラッシュポイント: 238.2±28.7 °C
  • じょうきあつ: 0.0±1.2 mmHg at 25°C

2-(4-chloro-3-fluorophenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid Security Information

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Chemenu
CM477030-1g
2-(4-chloro-3-fluorophenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid
1409431-63-5 95%+
1g
$865 2023-01-01
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD00974081-1g
2-(4-Chloro-3-fluorophenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid
1409431-63-5 95%
1g
¥3913.0 2023-04-02
Enamine
EN300-119239-1.0g
2-(4-chloro-3-fluorophenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid, Mixture of diastereomers
1409431-63-5 95%
1g
$785.0 2023-06-08
Enamine
EN300-119239-2.5g
2-(4-chloro-3-fluorophenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid
1409431-63-5 95%
2.5g
$1539.0 2023-11-13
Enamine
EN300-119239-5.0g
2-(4-chloro-3-fluorophenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid, Mixture of diastereomers
1409431-63-5 95%
5g
$2277.0 2023-06-08
Chemenu
CM477030-250mg
2-(4-chloro-3-fluorophenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid
1409431-63-5 95%+
250mg
$379 2023-01-01
Enamine
EN300-119239-50mg
2-(4-chloro-3-fluorophenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid
1409431-63-5 95.0%
50mg
$182.0 2023-10-03
Enamine
EN300-119239-2500mg
2-(4-chloro-3-fluorophenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid
1409431-63-5 95.0%
2500mg
$1539.0 2023-10-03
Aaron
AR01A3LF-100mg
2-(4-chloro-3-fluorophenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid
1409431-63-5 95%
100mg
$399.00 2025-02-09
Enamine
EN300-119239-1g
2-(4-chloro-3-fluorophenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid
1409431-63-5 95%
1g
$785.0 2023-11-13

2-(4-chloro-3-fluorophenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid 関連文献

2-(4-chloro-3-fluorophenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acidに関する追加情報

Introduction to 2-(4-Chloro-3-fluorophenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid (CAS No. 1409431-63-5)

2-(4-Chloro-3-fluorophenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid (CAS No. 1409431-63-5) is a synthetic compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various therapeutic applications. This article aims to provide a comprehensive overview of the compound, including its chemical properties, synthesis methods, biological activities, and recent research developments.

Chemical Properties and Structure

2-(4-Chloro-3-fluorophenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid is a derivative of pyrrolidine, a five-membered heterocyclic amine. The presence of a chloro and fluoro substituent on the phenyl ring, along with the methyl and carboxylic acid groups, imparts distinct chemical properties to the molecule. The compound has a molecular formula of C14H12ClFNO3 and a molecular weight of approximately 298.70 g/mol. The specific arrangement of these functional groups contributes to its stability and reactivity in various chemical reactions.

The structure of 2-(4-Chloro-3-fluorophenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid can be visualized as follows:

            O
            |
            C(=O)-CH(CH3)-
                |
            N-C6H3(Cl)(F)
        

The carboxylic acid group at the C-3 position of the pyrrolidine ring provides the molecule with acidic properties, making it suitable for various chemical transformations and biological interactions.

Synthesis Methods

The synthesis of 2-(4-Chloro-3-fluorophenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid has been explored through several synthetic routes, each offering unique advantages in terms of yield, purity, and scalability. One common approach involves the reaction of 4-chloro-3-fluorobenzaldehyde with an appropriate amine to form an intermediate imine, which is then cyclized to form the pyrrolidine ring. Subsequent oxidation steps are employed to introduce the carboxylic acid functionality.

A detailed synthetic pathway can be outlined as follows:

  1. Nucleophilic Addition: 4-Chloro-3-fluorobenzaldehyde reacts with an amine (e.g., methylamine) to form an imine intermediate.
  2. Cyclization: The imine intermediate undergoes intramolecular cyclization in the presence of a suitable catalyst (e.g., acid or base) to form the pyrrolidine ring.
  3. Oxidation: The resulting pyrrolidine derivative is oxidized using an oxidizing agent (e.g., hydrogen peroxide or potassium permanganate) to introduce the carboxylic acid group at the C-3 position.

This synthetic route has been optimized in various studies to improve yield and reduce side reactions, making it a viable method for large-scale production.

Biological Activities and Therapeutic Potential

2-(4-Chloro-3-fluorophenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid has been investigated for its biological activities, particularly in the context of pharmaceutical applications. Recent studies have highlighted its potential as a lead compound for drug development due to its unique pharmacological properties.

In vitro studies have demonstrated that this compound exhibits significant activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. The mechanism of action is believed to involve inhibition of key signaling pathways involved in cell proliferation and survival. For instance, it has been shown to inhibit the PI3K/AKT/mTOR pathway, which is frequently dysregulated in many types of cancer.

Beyond oncology, this compound has also shown promise in other therapeutic areas. For example, it has been evaluated for its anti-inflammatory properties and has demonstrated efficacy in reducing inflammation in animal models of arthritis. Additionally, preliminary studies suggest that it may have neuroprotective effects, making it a potential candidate for treating neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.

Clinical Trials and Future Directions

The promising preclinical results have led to increased interest in advancing 2-(4-Chloro-3-fluorophenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid into clinical trials. Several Phase I trials are currently underway to evaluate its safety and tolerability in humans. These trials are designed to determine the optimal dosing regimens and identify any potential side effects or adverse reactions.

If these initial trials are successful, subsequent Phase II and III trials will be conducted to further assess its efficacy in specific patient populations. The ultimate goal is to develop this compound into a safe and effective therapeutic agent for various diseases.

In parallel with clinical development, ongoing research efforts are focused on optimizing the structure of this compound through medicinal chemistry approaches. Structure-activity relationship (SAR) studies are being conducted to identify key functional groups that contribute to its biological activity and improve its pharmacokinetic properties. These efforts aim to enhance its potency, selectivity, and bioavailability while minimizing potential side effects.

Conclusion

2-(4-Chloro-3-fluorophenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid (CAS No. 1409431-63-5) is a promising compound with diverse biological activities and therapeutic potential. Its unique chemical structure provides a foundation for further research and development in medicinal chemistry and pharmaceutical sciences. As clinical trials progress and more data become available, this compound may emerge as a valuable therapeutic option for treating various diseases.

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